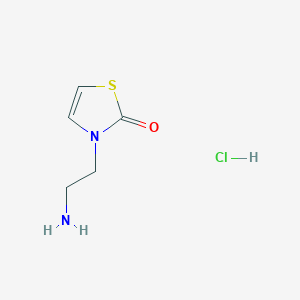![molecular formula C17H20FNO2 B3015407 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1042522-18-8](/img/structure/B3015407.png)
2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C17H20FNO2 and a molecular weight of 289.34 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C17H20FNO2 . This indicates that the compound contains 17 carbon atoms, 20 hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . For a detailed structural analysis, it would be beneficial to refer to a compound database or a chemistry research paper.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like melting point, boiling point, and density . Unfortunately, specific physical and chemical properties for “this compound” were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Routes and Chemical Structure Analysis : This compound and its derivatives have been synthesized and characterized in several studies. For example, one study focused on the synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate, a related compound, through a racemic synthetic route (Cai Xiao & Xie Bing, 2006).
Molecular Structures in Crystallography : The absolute configuration of certain derivatives, such as N‐[(R)‐1‐(2‐Hydroxy‐3,5‐dimethylphenyl)ethyl]‐N‐[(R)‐2‐methyl‐1‐phenylpropyl]ammonium chloride, has been determined through crystallography, aiding in understanding their chemical properties (Guangyou Zhang et al., 2006).
Applications in Coordination Chemistry
Transition Metal Complexes : This compound has been used to synthesize new tripodal ligands with N2O2 donor sets, which have significant implications in coordination chemistry, particularly in the stabilization of metal-coordinated phenoxyl radical species (Atasi Mukherjee et al., 2010).
Catalytic Activities : Studies on distorted square pyramidal Cu(II) complexes using similar phenol-based ligands have shown potential for catalytic activities, including catecholase activity and anticancer activities in human breast cancer cell lines (Apurba Bhunia et al., 2015).
Spectroscopic Studies
Fluorescence Spectral Studies : Interaction studies of fluorescent probes with proteins like Bovine Serum Albumin (BSA) using phenol derivatives have been conducted to understand binding mechanisms and quenching modes, which are crucial for developing fluorescent markers and sensors (K. Ghosh et al., 2016).
Electronic Structure Analysis : Detailed investigations into the electronic structure and spectroscopic properties of similar compounds have been carried out using various computational methods, providing insights into their chemical behavior (Ç. Albayrak et al., 2011).
Safety and Hazards
Mécanisme D'action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests it may play a role in carbon-carbon bond formation .
Result of Action
Its use in proteomics research suggests it may have an impact on protein function or structure .
Action Environment
The action of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
2-ethoxy-6-[[1-(4-fluorophenyl)ethylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-3-21-16-6-4-5-14(17(16)20)11-19-12(2)13-7-9-15(18)10-8-13/h4-10,12,19-20H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJHGQHMFGVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)
![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B3015332.png)
![4-[2-(Dimethylamino)ethoxy]aniline dihydrochloride](/img/structure/B3015334.png)

![4-tert-butyl-2-oxo-N-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B3015338.png)
![N-(2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3015339.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)
![N-(1,3-benzodioxol-5-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3015344.png)

![Tert-butyl N-(6-azaspiro[3.5]nonan-9-yl)carbamate;hydrochloride](/img/structure/B3015347.png)